ML213
Overview
Description
ML213, chemically known as N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide, is a selective activator of potassium channels, specifically Kv7.2 (KCNQ2) and Kv7.4 (KCNQ4) channels . This compound has gained attention in scientific research due to its ability to modulate ion channels, which play crucial roles in various physiological processes.
Mechanism of Action
Target of Action
ML213, also known as N-mesitylbicyclo[2.2.1]heptane-2-carboxamide, is a selective activator of the potassium channels Kv7.2 and Kv7.4 . These channels play a crucial role in regulating the cell membrane potential .
Mode of Action
This compound enhances the activity of Kv7.2 and Kv7.4 channels, with EC50 values of 230 nM and 510 nM, respectively . It increases the maximal conductance of these channels and reduces their deactivation rates . This results in a shift in the voltage-dependence of channel activation, leading to an increase in the probability of channel opening .
Biochemical Pathways
The activation of Kv7.2 and Kv7.4 channels by this compound affects the potassium ion flow across the cell membrane, influencing various cellular processes. This includes the regulation of neuronal excitability, muscle contraction, and heart rhythm .
Result of Action
This compound’s activation of Kv7.2 and Kv7.4 channels leads to a variety of cellular effects. For instance, it has been shown to cause vasorelaxation in precontracted rat blood vessels and hyperpolarize mesenteric artery smooth muscle cells . It also increases the maximal conductance of Kv7.5 channels, suggesting it may have effects on other Kv7 subtypes .
Biochemical Analysis
Biochemical Properties
N-mesitylbicyclo[2.2.1]heptane-2-carboxamide interacts with Kv7.2 and Kv7.4 channels, which are types of voltage-gated potassium channels . The nature of these interactions involves the opening of these channels, which is a key process in regulating the cell membrane potential .
Cellular Effects
The effects of N-mesitylbicyclo[2.2.1]heptane-2-carboxamide on cells are primarily related to its influence on Kv7.2 and Kv7.4 channels. By activating these channels, it can hyperpolarize the resting membrane potential in an in vitro spinal cord preparation . This can have a significant impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-mesitylbicyclo[2.2.1]heptane-2-carboxamide involves its binding to Kv7.2 and Kv7.4 channels, leading to their activation . This results in the opening of these channels and a subsequent change in the cell membrane potential .
Dosage Effects in Animal Models
In animal models, N-mesitylbicyclo[2.2.1]heptane-2-carboxamide has been shown to cause a concentration-dependent relaxation of isolated rat thoracic aorta, renal artery, and mesenteric artery . These effects were observed at low concentrations and were blocked by the Kv7 channel inhibitor XE991 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML213 involves the reaction of 2,4,6-trimethylphenylamine with bicyclo[2.2.1]heptane-2-carboxylic acid chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring high purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
ML213 primarily undergoes substitution reactions due to the presence of the amide functional group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like thionyl chloride or phosphorus tribromide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .
Scientific Research Applications
ML213 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the modulation of potassium channels and their role in various chemical processes.
Biology: Helps in understanding the physiological functions of potassium channels in cellular activities.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ion channels.
Comparison with Similar Compounds
Similar Compounds
Retigabine: Another potassium channel opener, but with different selectivity and potency.
XE-991: A selective blocker of Kv7 channels, used for comparative studies with ML213.
Uniqueness of this compound
This compound is unique due to its high selectivity for Kv7.2 and Kv7.4 channels, with minimal effects on other potassium channels. This selectivity makes it a valuable tool for studying the specific roles of these channels in various physiological and pathological conditions .
Properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-10-6-11(2)16(12(3)7-10)18-17(19)15-9-13-4-5-14(15)8-13/h6-7,13-15H,4-5,8-9H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQGKPGBLYKQBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CC3CCC2C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389360 | |
Record name | ML213 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200766 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
489402-47-3 | |
Record name | ML213 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 489402-47-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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